GMBS
CAS No.: 80307-12-6
Cat. No.: VC0529075
Molecular Formula: C12H12N2O6
Molecular Weight: 280.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80307-12-6 |
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Molecular Formula | C12H12N2O6 |
Molecular Weight | 280.23 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate |
Standard InChI | InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 |
Standard InChI Key | PVGATNRYUYNBHO-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties of GMBS
Molecular Composition and Structural Features
GMBS (C₁₂H₁₂N₂O₆) is characterized by two reactive termini: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9 to form stable amide bonds, while the maleimide moiety targets sulfhydryl groups (e.g., cysteine thiols) at pH 6.5–7.5, yielding thioether linkages . The spacer arm between these groups, a four-carbon chain, measures 7.3 Å, minimizing steric hindrance and reducing immunogenicity compared to longer-chain alternatives like SMCC .
Table 1: Key Physicochemical Properties of GMBS
Mechanisms of Bioconjugation Using GMBS
Reaction with Amine Groups
The NHS ester moiety of GMBS undergoes nucleophilic acyl substitution with primary amines (ε-amino groups of lysine), forming stable amide bonds. This reaction is optimal at pH 7–9, where amines are deprotonated and reactive . For example, coupling GMBS to an antibody’s lysine residues creates a maleimide-activated intermediate, enabling subsequent conjugation to thiol-containing drugs or probes .
Thiol-Maleimide Coupling
The maleimide group reacts selectively with free sulfhydryls (e.g., cysteine residues or reduced disulfide bonds) via Michael addition. This reaction occurs efficiently at near-neutral pH (6.5–7.5), avoiding competition from amine groups . The resulting thioether bond is non-reducible, ensuring conjugate stability in physiological conditions .
Figure 1: GMBS-Mediated Conjugation Workflow
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Amine Activation: NHS ester reacts with lysine on Protein A.
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Maleimide-Thiol Coupling: Activated Protein A links to thiol-containing Protein B.
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Conjugate Formation: Stable amide and thioether bonds bridge the two proteins .
Applications of GMBS in Biomedical Research
Antibody-Drug Conjugates (ADCs)
GMBS is widely used in ADC development, where it links monoclonal antibodies to cytotoxic agents. For instance, trastuzumab emtansine (T-DM1) employs GMBS analogs to conjugate DM1 (a maytansinoid) to HER2-targeting antibodies, enhancing tumor-specific drug delivery . The short spacer arm minimizes off-target immune responses, a limitation observed with SMCC .
Protein Labeling and Immobilization
GMBS facilitates site-specific labeling of proteins with fluorophores, enzymes, or biotin. In ELISA setups, GMBS-conjugated capture antibodies are immobilized on maleimide-activated plates, improving assay sensitivity . Compared to homobifunctional crosslinkers (e.g., glutaraldehyde), GMBS reduces random crosslinking, preserving protein function .
Diagnostic Assays and Biosensors
GMBS-enabled conjugates are integral to lateral flow assays (LFAs) and electrochemical biosensors. For example, GMBS-linked gold nanoparticles functionalized with antibodies enable rapid detection of pathogens like SARS-CoV-2 . The thioether bond’s stability ensures long-term shelf life under varying temperatures .
Comparative Analysis with Other Crosslinkers
GMBS vs. SMCC
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) shares GMBS’s NHS-maleimide design but features a longer cyclohexane spacer (11.6 Å). While SMCC offers greater flexibility, GMBS’s shorter spacer reduces immunogenicity, making it preferable for in vivo applications .
Table 2: Crosslinker Comparison
Crosslinker | Spacer Length | Solubility | Immunogenicity |
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GMBS | 7.3 Å | Organic | Low |
SMCC | 11.6 Å | Organic | Moderate |
Sulfo-GMBS | 7.3 Å | Aqueous | Low |
Recent Advances and Future Directions
While the provided sources focus on established applications, ongoing research explores GMBS in novel contexts:
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